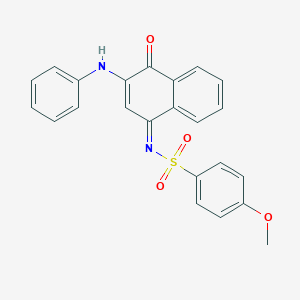
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide, also known as ANS, is a chemical compound that has been widely used in scientific research. ANS is a fluorescent dye that is commonly used to study protein folding, stability, and binding interactions.
作用機序
The mechanism of action of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide involves its binding to hydrophobic regions of proteins. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide binds to exposed hydrophobic patches on the protein surface, resulting in a shift in its fluorescence spectrum. This shift is due to the increased polarity of the N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide environment upon binding to the protein. The magnitude of the shift is proportional to the amount of exposed hydrophobic surface area on the protein.
Biochemical and Physiological Effects:
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is widely used in scientific research.
実験室実験の利点と制限
The main advantage of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is its ability to monitor changes in protein conformation and stability. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is a sensitive probe that can detect subtle changes in protein structure. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is also relatively easy to use and can be added directly to protein samples. The main limitation of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is its specificity for hydrophobic regions of proteins. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide may not bind to all hydrophobic regions of a protein, and its binding may be affected by the presence of other molecules in the solution.
将来の方向性
There are several future directions for the use of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide in scientific research. One area of research is the development of new fluorescent dyes that can bind to specific regions of proteins. Another area of research is the use of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide in combination with other probes to study protein interactions and dynamics. Finally, N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide may be used in the development of new drugs that target hydrophobic regions of proteins.
合成法
The synthesis of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide involves the reaction of 3-anilino-4-hydroxy-1-naphthaldehyde with 4-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is a yellow powder that is soluble in organic solvents.
科学的研究の応用
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide has been widely used in scientific research to study protein folding, stability, and binding interactions. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide binds to hydrophobic regions of proteins, resulting in a shift in its fluorescence spectrum. This shift can be used to monitor changes in protein conformation and stability. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide has been used to study a wide range of proteins, including enzymes, antibodies, and membrane proteins.
特性
分子式 |
C23H18N2O4S |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
(NZ)-N-(3-anilino-4-oxonaphthalen-1-ylidene)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C23H18N2O4S/c1-29-17-11-13-18(14-12-17)30(27,28)25-21-15-22(24-16-7-3-2-4-8-16)23(26)20-10-6-5-9-19(20)21/h2-15,24H,1H3/b25-21- |
InChIキー |
VXABOCGDPOQZQE-DAFNUICNSA-N |
異性体SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281221.png)
![Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281222.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281226.png)
![Butyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281227.png)
![Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281229.png)
![Pentyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281231.png)
![Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281233.png)
![Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281244.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281245.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281247.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281248.png)
![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281249.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281250.png)
![Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281251.png)